![molecular formula C17H18N4O4 B11941446 (2R,3R,4S,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((S)-hydroxy(phenyl)methyl)tetrahydrofuran-3,4-diol](/img/structure/B11941446.png)
(2R,3R,4S,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((S)-hydroxy(phenyl)methyl)tetrahydrofuran-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
LLY-284 is a chemical compound known as (2R,3R,4S,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((S)-hydroxy(phenyl)methyl)tetrahydrofuran-3,4-diol. It is a diastereomer of LLY-283, which is a potent inhibitor of protein arginine methyltransferase 5 (PRMT5). LLY-284 is significantly less active than LLY-283 and is often used as a negative control in scientific studies .
準備方法
The synthesis of LLY-284 involves multiple steps, starting from commercially available starting materialsThe reaction conditions often involve the use of protecting groups, selective deprotection, and stereoselective reactions to ensure the correct configuration of the final product .
Industrial production methods for LLY-284 are not well-documented, likely due to its primary use as a research tool rather than a commercial product. the synthesis would generally follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
化学反応の分析
LLY-284 can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in LLY-284 can be oxidized to form ketones or aldehydes under appropriate conditions.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration .
科学的研究の応用
LLY-284 is primarily used in scientific research as a control compound for LLY-283. Its applications include:
Chemistry: Used to study the stereochemistry and reactivity of pyrrolo[2,3-d]pyrimidine derivatives.
Biology: Employed in cellular studies to understand the role of PRMT5 and its inhibition.
Medicine: Investigated for its potential effects on cancer cells, although it is less potent than LLY-283.
Industry: Utilized in the development of new chemical probes and inhibitors for epigenetic targets
作用機序
LLY-284 acts as a less potent inhibitor of PRMT5, an enzyme involved in the methylation of arginine residues on histone and non-histone proteins. This methylation plays a crucial role in gene expression and cellular processes. LLY-284 competes with S-adenosylmethionine (SAM) for binding to PRMT5, thereby inhibiting its activity. The molecular targets and pathways involved include the regulation of gene expression and epigenetic modifications .
類似化合物との比較
LLY-284 is often compared with its diastereomer, LLY-283, which is a more potent inhibitor of PRMT5. Other similar compounds include:
LLY-283: A potent PRMT5 inhibitor with significant antitumor activity.
EIDD-2801: Another compound with similar structural features but different biological activity.
BAY-294: A chemical probe for epigenetic targets with a different mechanism of action .
LLY-284’s uniqueness lies in its use as a negative control for LLY-283, providing a valuable tool for distinguishing the specific effects of PRMT5 inhibition in various biological contexts.
特性
分子式 |
C17H18N4O4 |
|---|---|
分子量 |
342.35 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(S)-hydroxy(phenyl)methyl]oxolane-3,4-diol |
InChI |
InChI=1S/C17H18N4O4/c18-15-10-6-7-21(16(10)20-8-19-15)17-13(24)12(23)14(25-17)11(22)9-4-2-1-3-5-9/h1-8,11-14,17,22-24H,(H2,18,19,20)/t11-,12-,13+,14+,17+/m0/s1 |
InChIキー |
WWOOWAHTEXIWBO-CNUKPYSBSA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@@H]([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)O)O |
正規SMILES |
C1=CC=C(C=C1)C(C2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


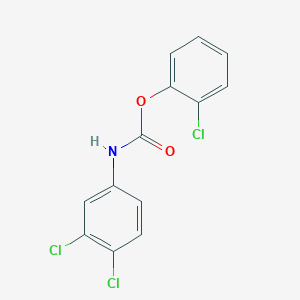
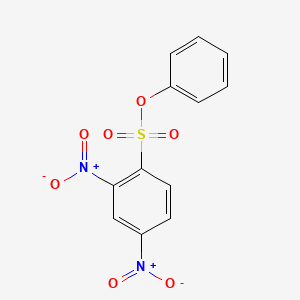
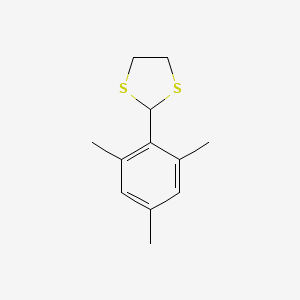
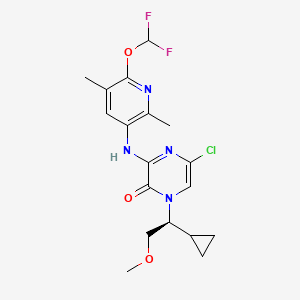
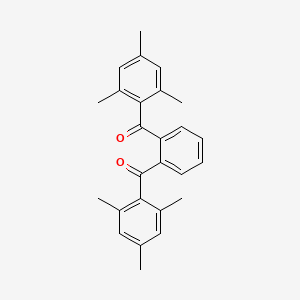


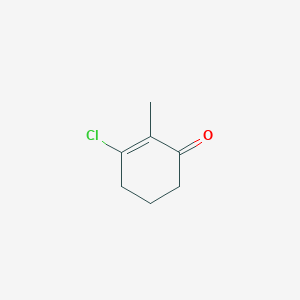
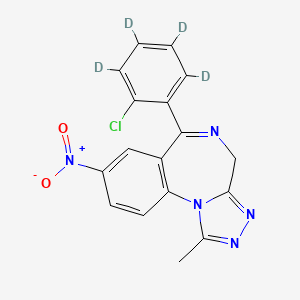

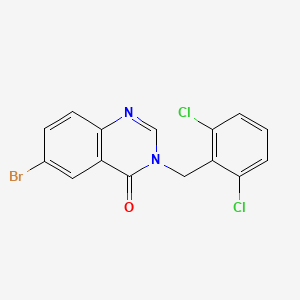
![2-azaniumylethyl (2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyloxy]-3-(stearoyloxy)propyl phosphate](/img/structure/B11941426.png)
![(1E)-1-phenylethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11941436.png)

